molecular formula C20H17N3OS2 B11261594 3-methyl-N-(2-(methylthio)phenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

3-methyl-N-(2-(methylthio)phenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11261594
M. Wt: 379.5 g/mol
InChI Key: LYCDMBOKRTUSNG-UHFFFAOYSA-N
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Description

3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other thiazole derivatives, 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is unique due to its specific structural features and functional groups. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the thiazole core but differ in their substituents and overall structure, leading to different properties and applications.

Properties

Molecular Formula

C20H17N3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-N-(2-methylsulfanylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H17N3OS2/c1-13-18(19(24)21-15-10-6-7-11-17(15)25-2)26-20-22-16(12-23(13)20)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24)

InChI Key

LYCDMBOKRTUSNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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